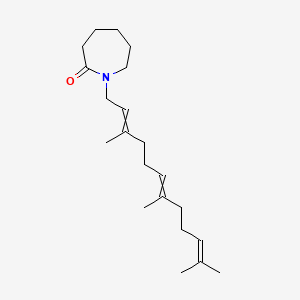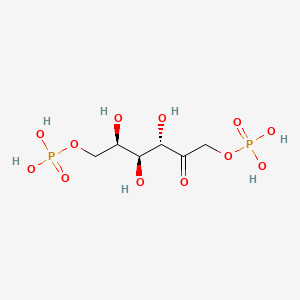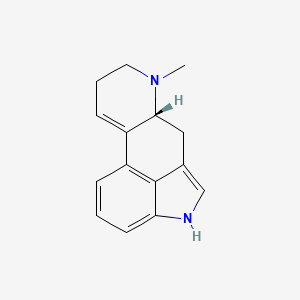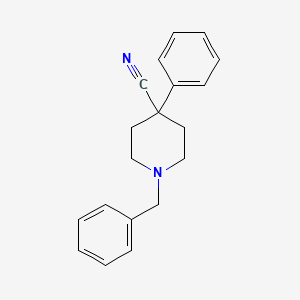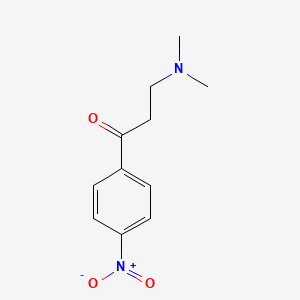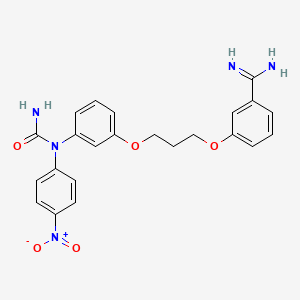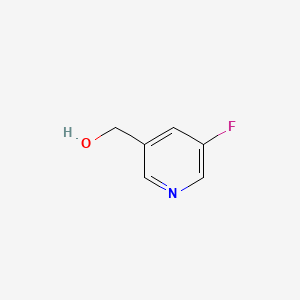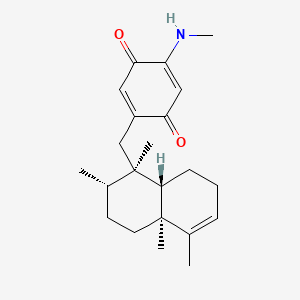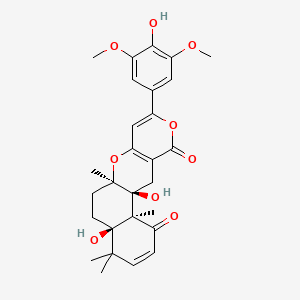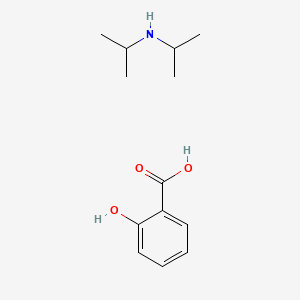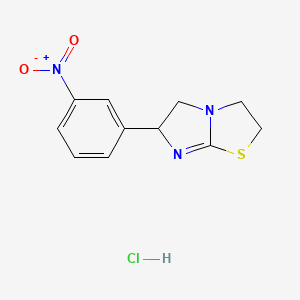
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane
Overview
Description
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is a boron-containing compound with the molecular formula C8H15BO2. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in organic synthesis .
Preparation Methods
The synthesis of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane typically involves the reaction of vinyl magnesium bromide with trimethyl borate in tetrahydrofuran at low temperatures, followed by treatment with hydrogen chloride and 2-methyl-2,4-pentanediol . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Heck and Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form substituted alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Iododeboronation: This reaction involves the replacement of the boron-containing group with an iodine atom, often used in the synthesis of complex organic molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran and dimethylformamide. The major products formed depend on the specific reaction conditions and the nature of the reactants.
Scientific Research Applications
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly in the formation of polyenes and other conjugated systems.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it can be incorporated into drug molecules to enhance their stability and reactivity.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-containing structures.
Mechanism of Action
The mechanism by which 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane exerts its effects involves the formation of boron-oxygen bonds, which are highly stable and can participate in various chemical transformations. The compound acts as a vinyl-dianion equivalent, allowing it to engage in stereocontrolled reactions and form complex molecular architectures .
Comparison with Similar Compounds
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is unique compared to other boron-containing compounds due to its stability and reactivity. Similar compounds include:
Vinylboronic Acid 2-Methyl-2,4-Pentanediol Ester: Known for its use in similar coupling reactions but with different stability and reactivity profiles.
2-Butyl-1,3,2-Dioxaborinane: Another boron-containing compound used in organic synthesis, but with different steric and electronic properties.
2-Isopropyl-1,3,2-Dioxaborinane: Used in various chemical reactions, offering different reactivity compared to this compound.
Properties
IUPAC Name |
2-ethenyl-4,4,6-trimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BO2/c1-5-9-10-7(2)6-8(3,4)11-9/h5,7H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOAVJXWGLVDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963534 | |
| Record name | 2-Ethenyl-4,4,6-trimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4627-10-5 | |
| Record name | 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4627-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004627105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethenyl-4,4,6-trimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane a useful reagent in organic synthesis?
A1: this compound serves as an efficient and selective two-carbon vinyl building block. It readily participates in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura and Heck reactions. [, , ] This allows for the controlled introduction of a vinyl group into a wide range of molecules, making it a valuable tool for synthesizing complex organic compounds.
Q2: What specific reactions has this compound been successfully employed in?
A2: Research demonstrates the successful utilization of this compound in:
- Suzuki-Miyaura Coupling: This reaction efficiently couples the reagent with various halide substrates to produce functionalized styrenes and dienes. []
- Heck Coupling: This reaction facilitates the coupling of the reagent with halide substrates, demonstrating its versatility in forming new carbon-carbon bonds. [, ]
- Stereocontrolled Synthesis of Polyenes: A study showcased the synthesis of 1,6-diphenyl-1,3,5-hexatrienes with varying alkene geometries using this compound through a series of Heck, Suzuki-Miyaura, and iododeboronation reactions. []
Q3: Are there any advantages to using this compound compared to other vinylboron reagents?
A3: While direct comparisons are limited in the provided research, this compound's effectiveness in both Heck and Suzuki-Miyaura couplings highlights its versatility. [, , , ] Further research comparing its performance with other vinylboron reagents under standardized conditions would provide a more definitive answer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


